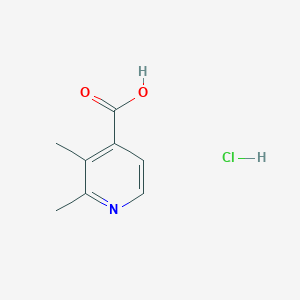
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound with the CAS Number: 1384265-23-9 . It has a molecular weight of 286 and its IUPAC name is 1-(5-bromo-2-pyridinyl)cyclopropanamine dihydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C8H9BrN2.2ClH . The InChI code is 1S/C8H9BrN2.2ClH/c9-6-1-2-7 (11-5-6)8 (10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a powder and it is stored at -10 degrees .Applications De Recherche Scientifique
Halogen Migration in Halogeno-Derivatives : Research by Hertog and Schogt (2010) has shown the migration of halogen atoms in halogeno-derivatives, which is relevant to the understanding of compounds like 1-(5-Bromopyridin-2-yl)cyclopropanamine dihydrochloride. They found that bromine atoms can be reintroduced at different positions in the molecule, providing insights into the molecular behavior of such compounds (Hertog & Schogt, 2010).
Biological Activity of Cyclopropanecarboxylic Derivatives : Tian et al. (2009) explored the bioactivity of cyclopropanecarboxylic acid derivatives, which are structurally related to this compound. Their findings suggest that these compounds have significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Antibacterial and Antifungal Activities : Rao et al. (2013) synthesized a compound closely related to this compound and evaluated its antibacterial and antifungal properties. They reported acceptable results in these domains (Rao, Prasad, & Rao, 2013).
Catalysis in Amination Reactions : Ji, Li, and Bunnelle (2003) investigated the use of similar compounds in catalyzed amination reactions. Their study highlights the potential of such compounds in facilitating chemical synthesis, particularly in producing amino derivatives (Ji, Li, & Bunnelle, 2003).
Halogen-rich Intermediate for Synthesis : Wu et al. (2022) described the synthesis of halogen-rich intermediates, like this compound, for the production of pentasubstituted pyridines. These intermediates are valuable in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Halogenation in Antiproliferative Activities : Shool et al. (2022) explored the impact of halogenation on the antiproliferative activities of certain compounds, indicating the significance of bromine in enhancing cytotoxicity. This is relevant to the bromine component of this compound (Shool et al., 2022).
Synthesis of Bromocyclopropylpyridines : Striela et al. (2017) worked on synthesizing bromocyclopropylpyridines, which are structurally related to this compound. These compounds serve as useful building blocks in pharmaceutical and chemical manufacturing (Striela, Urbelis, Sūdžius, Stončius, Sadzevičienė, & Labanauskas, 2017).
Efficient Synthesis of Structurally Similar Compounds : Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis method for compounds similar to this compound. This research contributes to the understanding of synthetic pathways for such compounds (Hirokawa, Horikawa, & Kato, 2000).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHDDZXJYZMKPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-23-9 |
Source


|
| Record name | 1-(5-bromopyridin-2-yl)cyclopropan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
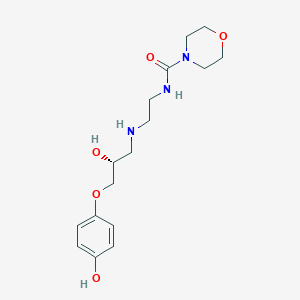
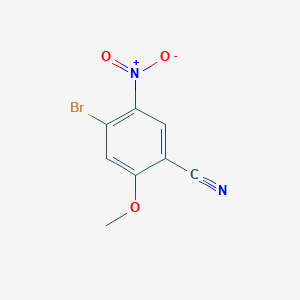


![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)
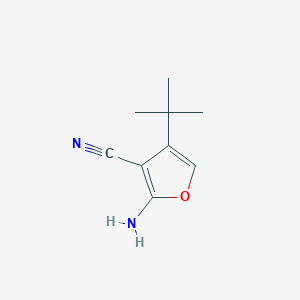
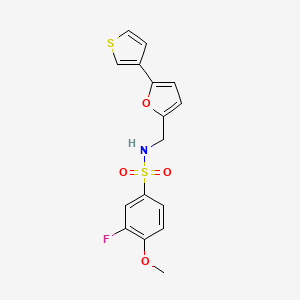

![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2403278.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2403279.png)
